molecular formula C16H21N3O5S B2464281 1-(methylsulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide CAS No. 2034413-83-5

1-(methylsulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide

Cat. No.: B2464281
CAS No.: 2034413-83-5
M. Wt: 367.42
InChI Key: NPUDGUPRBCHQRS-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H21N3O5S and its molecular weight is 367.42. The purity is usually 95%.
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Properties

IUPAC Name

1-methylsulfonyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-25(22,23)19-8-3-13(4-9-19)15(20)17-6-10-18-7-2-12-5-11-24-14(12)16(18)21/h2,5,7,11,13H,3-4,6,8-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUDGUPRBCHQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide generally starts with the construction of the piperidine ring, followed by the introduction of the sulfonamide group. This involves the sulfonylation of the piperidine nitrogen. Concurrently, the furo[2,3-c]pyridin-6(7H)-one moiety is synthesized through a cyclization reaction involving a pyridine derivative and an appropriate enone precursor. The final step often involves coupling the furo[2,3-c]pyridin-6(7H)-one to the sulfonylated piperidine via an amidation reaction under mild conditions, typically facilitated by coupling agents like EDCI or DCC.

  • Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for scale. High-yield reactions, cost-effective reagents, and conditions that can be easily scaled up are preferred. Automated flow synthesis systems may be employed to streamline the production process, ensuring consistency and efficiency in the large-scale manufacturing of the compound.

Chemical Reactions Analysis

Comparison with Similar Compounds

  • Piperidine sulfonamides: Differ by substituents on the piperidine ring or sulfonamide group.

  • Furo[2,3-c]pyridine derivatives: Vary in the functional groups attached to the furo[2,3-c]pyridine scaffold.

In essence, 1-(methylsulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide's unique combination of functional groups provides a multifaceted platform for scientific exploration and application. Whether in the context of synthetic chemistry, biological research, or potential therapeutic use, this compound offers significant opportunities for advancement and innovation.

Biological Activity

1-(methylsulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves multi-step organic reactions. The synthetic route typically includes the formation of the piperidine ring followed by the introduction of the furo-pyridine moiety and the methylsulfonyl group. The methodology applied in synthesizing related compounds often serves as a reference for optimizing yields and purity.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various enzymes. For instance, a related sulfonyl piperidine compound showed an IC50 value of 13.52 µM against cathepsin K, a target for osteoporosis treatment . The mechanism involves binding to the active site of cathepsin K, preventing substrate interaction and subsequent catalytic activity.

Anti-Bone Resorption Activity

In vitro studies have demonstrated that derivatives of this compound can reduce bone resorption markers such as CTX-I in treated cell cultures compared to untreated controls. For example, compound H-9 exhibited anti-bone resorption activity comparable to established treatments like MIV-711, indicating its potential use in osteoporosis therapy .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to their active sites.
  • Receptor Modulation : It can influence signal transduction pathways by interacting with cellular receptors.

Table 1: Summary of Biological Activities

Compound NameTarget EnzymeIC50 (µM)Biological Activity
F-12Cathepsin K13.52Strong inhibitor
H-9Cathepsin K20.46Anti-bone resorption
MIV-711Cathepsin K21.73Positive control

Case Study: In Vitro Evaluation

A study evaluated various derivatives for their efficacy in inhibiting cathepsin K and their effects on bone resorption. The results indicated that compounds H-8, H-9, H-12, and H-17 significantly reduced CTX-I levels and bone resorption pit areas in RAW264.7 cells, confirming their potential as anti-bone resorption agents .

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